molecular formula C17H17NO3S B12911302 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole CAS No. 88939-69-9

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole

Cat. No.: B12911302
CAS No.: 88939-69-9
M. Wt: 315.4 g/mol
InChI Key: IAIKZYLMMPUEPG-UHFFFAOYSA-N
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Description

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole is a synthetically modified indole derivative designed for advanced pharmaceutical and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous FDA-approved therapeutics . The molecular structure of this compound, featuring a 4-methoxyphenylsulfonyl group at the N-1 position and an ethyl substituent at the C-3 position, is engineered to modulate key biological targets. This specific substitution pattern is characteristic of investigated indole-based molecules, which have demonstrated potent activity against various cancer-associated proteins and enzymes, including tyrosine kinase receptors (e.g., VEGFR) and tubulin polymerization processes . Furthermore, structurally related sulfonyl-indole compounds have been synthesized and studied as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a significant target in immunology and oncology research . The compound serves as a versatile chemical intermediate or a primary investigational compound in developing novel therapeutic agents for cancer, viral infections, and inflammatory diseases . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

88939-69-9

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-ethyl-1-(4-methoxyphenyl)sulfonylindole

InChI

InChI=1S/C17H17NO3S/c1-3-13-12-18(17-7-5-4-6-16(13)17)22(19,20)15-10-8-14(21-2)9-11-15/h4-12H,3H2,1-2H3

InChI Key

IAIKZYLMMPUEPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 3-Ethylindole Intermediate

  • Starting from indole or substituted indoles, the ethyl group at the 3-position can be introduced via alkylation or by using pre-functionalized indole derivatives such as 3-ethylindole or 3-ethyl-1H-indole.
  • Alternative methods include Friedel-Crafts type alkylation or transition-metal catalyzed C–H activation to install the ethyl substituent at the 3-position.

N-Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

  • The key step involves reacting the 3-ethylindole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • The reaction is typically carried out at low temperature (0°C to room temperature) to control the rate and selectivity.
  • The reaction mixture is stirred for several hours (e.g., 6 hours) and monitored by thin-layer chromatography (TLC) to ensure completion.
  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures as eluents to afford the pure 3-ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole as a solid.

Example Reaction Conditions:

Parameter Condition
Solvent N,N-Dimethylformamide (DMF)
Base Potassium carbonate (K2CO3)
Temperature 0°C to room temperature
Reaction Time 6 hours
Workup Water dilution, ethyl acetate extraction, brine wash, drying over Na2SO4
Purification Silica gel column chromatography (petroleum ether/ethyl acetate)

This method is supported by crystallographic and synthetic data reported by Jithesh Babu et al. (2016), who successfully synthesized 1-[(4-methoxyphenyl)sulfonyl]-1H-indole derivatives using this approach.

Alternative Synthetic Routes and Catalytic Methods

  • Transition Metal Catalysis: Copper(I) iodide (CuI) catalyzed sulfonylation of indoles with sulfonyl chlorides in acetonitrile under reflux has been reported, providing efficient N-sulfonylation.
  • Radical Sulfonylation: Using sulfonyl hydrazides and tert-butyl hydroperoxide (TBHP) as oxidant in the presence of tetrabutylammonium iodide (TBAI) catalyst in acetonitrile at 40°C can also yield sulfonylated indoles.
  • Iron-Catalyzed Sulfonylation: FeCl2 with N,N-dimethyl-1,2-ethanediamine as ligand and sodium sulfinates under nitrogen atmosphere at 60°C for 12 hours has been used for sulfonylation of aromatic amines and indoles.

These methods offer alternatives depending on substrate availability, desired reaction scale, and functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Base-mediated N-sulfonylation 3-Ethylindole + 4-methoxybenzenesulfonyl chloride, K2CO3, DMF, 0°C to RT, 6 h Mild conditions, straightforward 70-90
CuI-catalyzed sulfonylation Indole + sulfonyl chloride, CuI, acetonitrile, reflux Catalytic, efficient 75-95
Radical sulfonylation Indole + sulfonyl hydrazide, TBHP, TBAI, acetonitrile, 40°C Metal-free, mild 60-85
FeCl2-catalyzed sulfonylation Indole + sodium sulfinates, FeCl2, ligand, 60°C, N2 atmosphere Selective, mild 65-80

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice critically affect yield and purity. Lower temperatures favor selectivity in sulfonylation.
  • Use of bases like K2CO3 or organic bases ensures deprotonation of the indole nitrogen for nucleophilic attack on sulfonyl chloride.
  • Purification by silica gel chromatography with petroleum ether/ethyl acetate mixtures is standard to isolate the pure compound.
  • Crystallographic studies confirm the structure and purity of the final product, with the sulfonyl group inducing a near-orthogonal orientation between the indole and methoxyphenyl rings.
  • Future research could optimize catalytic systems to improve yields and reduce reaction times, as well as explore greener solvents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole core, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer properties of indole derivatives, including 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole. Research indicates that compounds with sulfonyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar indole derivatives showed selective apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial properties. A study highlighted the effectiveness of sulfonamide-based compounds against bacterial strains. The presence of the methoxyphenylsulfonyl group in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial activity .

Organic Synthesis Applications

1. Synthesis of Functionalized Indoles

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives through various reactions, including sulfonylation and functionalization under mild conditions. A recent publication reported efficient methods for the sulfonylation of indoles using this compound as a starting material, demonstrating its utility in synthesizing novel indole derivatives .

2. Catalysis

The compound has been investigated for its potential role as a catalyst in organic reactions. Its unique structure allows it to facilitate various transformations, such as C-H activation and cross-coupling reactions. Studies have shown that indole derivatives can act as effective catalysts in the formation of carbon-carbon bonds, which are crucial for building complex organic molecules .

Materials Science Applications

1. Development of Advanced Materials

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound's ability to form strong intermolecular interactions can improve the mechanical strength and thermal stability of polymer composites .

2. Photonic Applications

Research indicates that indole-based compounds can exhibit interesting photonic properties, making them suitable for applications in optoelectronics. The unique electronic properties of this compound may enable its use in light-emitting devices or as a photostable dye in various applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cells using similar indole derivatives
Study BAntimicrobial PropertiesShowed significant antibacterial activity against E. coli and S. aureus
Study COrganic SynthesisReported efficient sulfonylation reactions using this compound as an intermediate
Study DMaterials ScienceHighlighted improved mechanical properties in polymer composites containing the compound

Mechanism of Action

The mechanism of action of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Synthesis Method (Reference)
This compound 3-Ethyl, 1-(4-methoxyphenylsulfonyl) C₁₇H₁₇NO₃S Potential electron-withdrawing effects from sulfonyl; methoxy enhances solubility Not explicitly described; inferred via NaBH₄ reduction or FCC purification
3-(Bromomethyl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole 3-Bromomethyl, 1-(4-methoxyphenylsulfonyl) C₁₆H₁₄BrNO₃S Bromomethyl group increases reactivity for further functionalization (e.g., nucleophilic substitution) Reduction of aldehyde intermediate with NaBH₄
3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole 3-Ethenyl, 1-(4-methylphenylsulfonyl) C₁₇H₁₅NO₂S Ethenyl group introduces π-bond conjugation; methylphenylsulfonyl lacks methoxy’s solubility enhancement Crystallographically characterized using SHELX
3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole 3-Bis(4-methoxyphenyl)vinyl C₂₆H₂₅NO₂ Extended π-system for potential fluorescence or binding interactions; higher molecular weight Complex multi-step synthesis involving bis(4-methoxyphenyl) groups
(±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole 3-Trifluorodecan-bromomethyl, 1-(4-methoxyphenylsulfonyl) C₂₆H₂₈BrF₃NO₃S Fluorinated chain enhances lipophilicity; bromomethyl enables further derivatization FCC purification on neutral alumina

Structural and Electronic Analysis

  • Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl (MOS) group in the target compound contrasts with simpler sulfonyl groups (e.g., 4-methylphenylsulfonyl in ). The methoxy substituent donates electron density via resonance, reducing the sulfonyl group’s electron-withdrawing effect compared to non-substituted analogs .
  • Substituent Effects : The 3-ethyl group provides steric bulk without significant electronic effects, whereas bromomethyl () and ethenyl () groups introduce reactivity or conjugation, respectively. Fluorinated chains () enhance metabolic stability and membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce sulfonyl groups at the indole nitrogen of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole?

  • Methodological Answer : Sulfonylation of the indole nitrogen typically involves deprotonation using a strong base (e.g., sodium hydride) in anhydrous solvents like THF or DMF, followed by reaction with a sulfonyl chloride derivative (e.g., 4-methoxyphenylsulfonyl chloride). For example, describes the tosylation of 5-chloroindole using NaH, which can be extrapolated to similar sulfonylation reactions. Post-reaction purification via flash chromatography (e.g., PE/EA gradients) and validation by ¹H NMR (e.g., δ 3.79 ppm for methoxy groups) are critical steps .

Q. How is the crystal structure of sulfonylated indoles like this compound determined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, with validation metrics including R factors (e.g., R < 0.05 for high-quality data) and checks for twinning or disorder. and provide examples of sulfonylated indoles resolved using these methods, highlighting the importance of hydrogen-bonding networks and π-π stacking in stabilizing crystal lattices .

Q. What spectroscopic methods are critical for characterizing sulfonylated indole derivatives?

  • Methodological Answer : ¹H/¹³C NMR is essential for confirming regiochemistry and substituent identity (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl-linked aromatic protons at δ ~7.8–8.1 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. provides a detailed ¹H NMR spectrum for a structurally analogous compound .

Q. What is the biological significance of the indole scaffold in designing compounds like this compound?

  • Methodological Answer : Indole derivatives exhibit diverse bioactivity (e.g., kinase inhibition, antimicrobial effects) due to their ability to mimic tryptophan metabolites or interact with hydrophobic binding pockets. The sulfonyl group enhances solubility and modulates electronic effects, which can be optimized via structure-activity relationship (SAR) studies. reviews the indole scaffold’s role in medicinal chemistry, emphasizing substituent effects on potency .

Q. How are intermediates in the synthesis of sulfonylated indoles purified and analyzed?

  • Methodological Answer : Flash chromatography (e.g., silica gel with gradient elution) is standard for isolating intermediates. Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Purity is confirmed via melting point analysis and HPLC (≥95% purity for biological assays). describes NaBH₄-mediated reduction steps followed by chromatographic purification .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for sulfonylated indoles?

  • Methodological Answer : Discrepancies in thermal parameters or electron density maps may arise from disorder or twinning. Using SHELXL’s TWIN and BASF commands can model twinning, while PART instructions resolve disorder. critiques SHELX’s limitations in handling high-Z atoms, recommending complementary tools like OLEX2 for visualization and validation .

Q. What methodologies optimize the regioselectivity of sulfonylation reactions on indole derivatives?

  • Methodological Answer : Regioselectivity is influenced by the base (e.g., NaH vs. KOH) and solvent polarity. For example, polar aprotic solvents like DMF favor N-sulfonylation over C3 substitution. Pre-complexation with Lewis acids (e.g., ZnCl₂) can further direct reactivity. ’s tosylation protocol and ’s aldehyde reduction provide case studies for optimizing reaction conditions .

Q. How does the electronic nature of substituents influence the biological activity of sulfonylated indoles?

  • Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce membrane permeability. Methoxy groups (electron-donating) increase lipophilicity and π-stacking potential. SAR studies involve systematic variation of substituents (e.g., replacing methoxy with halogens) and evaluating bioactivity via assays like enzyme inhibition or cytotoxicity. and discuss these design principles .

Q. What are the challenges in interpreting NMR spectra of sulfonylated indoles with multiple substituents?

  • Methodological Answer : Overlapping aromatic signals (e.g., indole C4–C7 protons) complicate assignment. Techniques include 2D NMR (COSY, HSQC) to resolve coupling patterns and NOESY to confirm spatial proximity. Deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR can sharpen split signals. ’s ¹H NMR data for a related compound demonstrates typical splitting patterns .

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